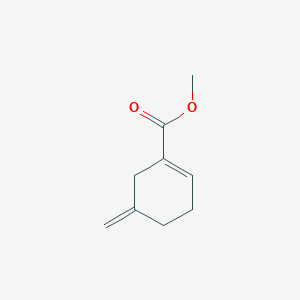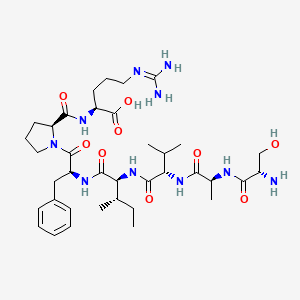
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane is a chemical compound known for its unique structure and properties. It contains multiple chlorine atoms and a pentasulfane group, making it an interesting subject for various chemical studies and applications .
準備方法
The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves several steps. One common method includes the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur compounds under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the correct formation of the pentasulfane group .
化学反応の分析
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the pentasulfane group into smaller sulfur-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
科学的研究の応用
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves its interaction with molecular targets through its chlorine and sulfur groups. These interactions can disrupt biological pathways or facilitate chemical reactions, depending on the context of its use .
類似化合物との比較
Similar compounds to Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane include other sulfur-containing cyclobutyl compounds. its unique combination of chlorine atoms and a pentasulfane group sets it apart, providing distinct chemical properties and reactivity. Examples of similar compounds include trisulfide derivatives and other chlorinated cyclobutyl compounds .
特性
CAS番号 |
872880-26-7 |
|---|---|
分子式 |
C16H24Cl6S5 |
分子量 |
589.4 g/mol |
IUPAC名 |
1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfanyl]cyclobutane |
InChI |
InChI=1S/C16H24Cl6S5/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-27-26-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3 |
InChIキー |
IEACBAXGNWIGNI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(SSSSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)



![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)


